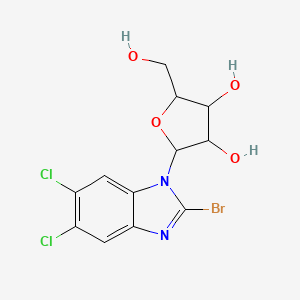
2-(2-Bromo-5,6-dichloro-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) is a potent and selective inhibitor of human cytomegalovirus (HCMV). It is known for its unique mechanism of action, which involves blocking the maturational cleavage of high-molecular-weight DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole involves several steps. The starting material, 5,6-dichlorobenzimidazole, undergoes bromination to introduce the bromine atom at the 2-position. This is followed by glycosylation with a ribofuranosyl donor to form the final product . The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the glycosylation step .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole primarily undergoes substitution reactions due to the presence of halogen atoms. It can also participate in glycosylation reactions, which are crucial for its synthesis .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole include Lewis acids for catalysis, bromine for bromination, and ribofuranosyl donors for glycosylation . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major product of the synthesis is 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole itself. Other products may include various intermediates and by-products formed during the bromination and glycosylation steps .
Scientific Research Applications
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole has several scientific research applications:
Antiviral Research: It is primarily used as an antiviral agent against human cytomegalovirus.
Biological Studies: The compound is used to investigate the replication mechanisms of HCMV and other herpesviruses.
Pharmacological Research: Due to its selective inhibition of HCMV, it is studied for potential therapeutic applications and drug development.
Mechanism of Action
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole exerts its effects by inhibiting the formation of unit-length genomes of HCMV. This inhibition is mediated by interactions with the products of the HCMV UL89 and UL56 open reading frames . The compound disrupts the cleavage of newly formed, polygenomic DNA concatemers into monomeric, genomic-length pieces, thereby preventing viral DNA maturation .
Comparison with Similar Compounds
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole is often compared with other benzimidazole derivatives such as 2,5,6-trichloro-1-β-D-ribofuranosyl benzimidazole (TCRB) and 1H-β-L-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole (1263W94) . These compounds share similar mechanisms of action but differ in their potency and selectivity against HCMV . For instance, 1263W94 has shown significant antiviral potency against both laboratory HCMV strains and clinical isolates, including those resistant to ganciclovir, foscarnet, and BDCRB .
Conclusion
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole is a unique and potent antiviral compound with significant applications in scientific research. Its ability to selectively inhibit HCMV replication through a novel mechanism of action makes it a valuable tool for studying viral DNA maturation and developing new antiviral therapies.
Properties
IUPAC Name |
2-(2-bromo-5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrCl2N2O4/c13-12-16-6-1-4(14)5(15)2-7(6)17(12)11-10(20)9(19)8(3-18)21-11/h1-2,8-11,18-20H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMPJIAXSGTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12216836.png)
![4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12216842.png)

![5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12216852.png)
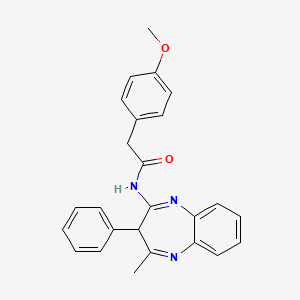
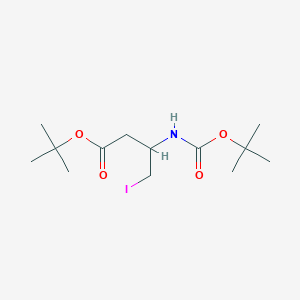

![Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B12216870.png)

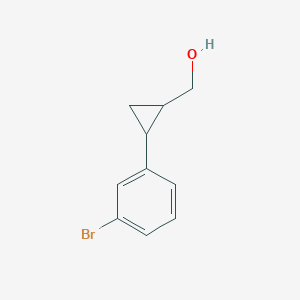
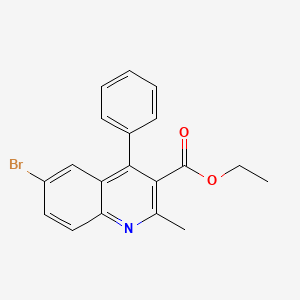
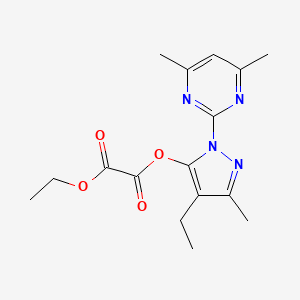
![1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12216902.png)
![4-(3-cyclohexen-1-yl)-2-((2-(1H-indol-3-yl)ethyl)amino)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12216909.png)
